4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

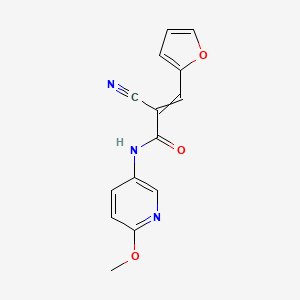

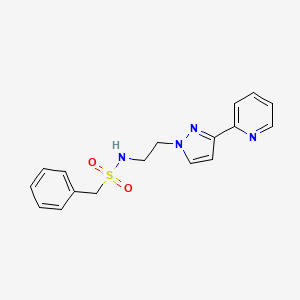

4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol is a halo-substituted phenolic pyrazole derivative . It is a solid compound with the linear formula C10H9FN2O . It is also known as 3-(5-Fluoro-2-hydroxyphenyl)pyrazole .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCc1cc ( [nH]n1)-c2cc (F)ccc2O . This indicates that the compound contains a methyl group (CH3-) attached to a pyrazole ring, which is further connected to a phenol group with a fluorine atom. Physical and Chemical Properties Analysis

This compound is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available literature.Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Fluorinated Pyrazoles : Research has led to the development of efficient methods for synthesizing fluorinated pyrazoles, including 4-fluoro derivatives. These compounds are crucial in medicinal chemistry due to their potential biological activities. The synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles from organofluorosilicon building blocks showcases the versatility and regiospecificity of these reactions, resulting in compounds applicable in various chemical and pharmaceutical studies (Bouillon et al., 2001).

Structural Characterization and Reactivity : The structural characterization and reactivity of fluorinated pyrazoles have been extensively studied, providing insights into their potential as building blocks in organic synthesis. For example, the synthesis and Diels–Alder reactivity of 4-fluoro-4-methyl-4H-pyrazoles have been explored, highlighting their utility in "click" chemistry applications due to their stable and reactive nature (Abularrage et al., 2020).

Biological Activity

Antiviral Properties : A novel compound, closely related to 4-fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol, exhibited broad-spectrum antiviral activity against enteroviruses and rhinoviruses. This finding underscores the potential of fluorinated pyrazoles in developing new antiviral therapies, particularly targeting phosphatidylinositol 4-kinase IIIβ, a crucial enzyme in enterovirus replication (van der Schaar et al., 2013).

Antimicrobial Activity : The synthesis and evaluation of fluorinated pyrazolone derivatives have demonstrated their significant antimicrobial properties. Such studies contribute to the search for new antimicrobial agents amid rising drug resistance, indicating the therapeutic relevance of fluorinated pyrazoles (Shelke et al., 2007).

Method Development and Applications

Analytical and Sensor Development : Fluorinated pyrazoles, owing to their distinct chemical properties, have been utilized in developing novel analytical methods and sensors. For instance, a pyrazoline derivative has been used as a fluorescent chemosensor for detecting Fe3+ metal ions, demonstrating the compound's utility in environmental and biological monitoring (Khan, 2020).

Environmental Applications : Research into the environmentally benign synthesis of fluorinated pyrazolone derivatives underscores the compound's role in green chemistry. These methodologies not only offer a sustainable approach to synthesizing valuable compounds but also pave the way for their application in environmentally friendly processes (Shelke et al., 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes like tyrosine kinases . These enzymes play a crucial role in signal transduction pathways, regulating cellular functions such as growth, differentiation, and metabolism.

Mode of Action

Based on its structural similarity to other pyrazole derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Similar compounds have been shown to affect pathways involving tyrosine kinases , which are involved in various cellular processes, including cell growth and differentiation.

Result of Action

Similar compounds have shown potential antibacterial and antifungal activity , suggesting that this compound may also have antimicrobial properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol . These factors can include pH, temperature, and the presence of other substances that can interact with the compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .

Propriétés

IUPAC Name |

4-fluoro-2-(1-methylpyrazol-3-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-13-5-4-9(12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXGWFRTSDIJEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=C(C=CC(=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-thiophenecarboxamide](/img/structure/B2770277.png)

![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2770278.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide](/img/structure/B2770279.png)

![6-[(3-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2770283.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2770288.png)

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2770290.png)

![4-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2770291.png)